molecular formula C35H52O5 B1163835 8-Hydroxyhyperforin 8,1-hemiacetal CAS No. 59014-02-7

8-Hydroxyhyperforin 8,1-hemiacetal

Cat. No.: B1163835
CAS No.: 59014-02-7
M. Wt: 552.8 g/mol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxyhyperforin 8,1-hemiacetal typically involves the isolation of hyperforin from the plant Hypericum perforatum, followed by specific chemical modifications. The key steps in the synthetic route include:

    Isolation of Hyperforin: Hyperforin is extracted from the plant material using solvents such as ethanol or methanol.

    Hydroxylation: The isolated hyperforin undergoes hydroxylation to introduce the hydroxy group at the desired position.

    Formation of Hemiacetal: The hydroxylated intermediate is then subjected to conditions that promote the formation of the hemiacetal group. This step often involves the use of acidic or basic catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyhyperforin 8,1-hemiacetal undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxy group or convert the hemiacetal to an alcohol.

    Substitution: The methylbutenyl and methylpentyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents or nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs of this compound .

Scientific Research Applications

8-Hydroxyhyperforin 8,1-hemiacetal has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of monoterpenoids and hemiacetals.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of depression and anxiety, similar to other compounds derived from St. John’s wort.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of 8-Hydroxyhyperforin 8,1-hemiacetal involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Hyperforin: The parent compound from which 8-Hydroxyhyperforin 8,1-hemiacetal is derived. It shares similar biological activities but lacks the hydroxy and hemiacetal groups.

    Adhyperforin: Another derivative of hyperforin with similar antidepressant properties but different structural modifications.

    Hypericin: A related compound found in St. John’s wort, known for its antiviral and antidepressant activities.

Uniqueness

This compound is unique due to the presence of the hydroxy and hemiacetal groups, which confer distinct chemical reactivity and potential biological activities compared to its parent compound and other derivatives .

Properties

IUPAC Name

(1R,3R,4R,5S,7R,8S)-8-hydroxy-4-methyl-1,5,7-tris(3-methylbut-2-enyl)-4-(4-methylpent-3-enyl)-3-(2-methylpropanoyl)-9-oxatricyclo[5.2.1.03,8]decane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O5/c1-22(2)13-12-18-31(11)27(15-14-23(3)4)21-32(19-16-24(5)6)29(37)33(20-17-25(7)8)30(38)34(31,28(36)26(9)10)35(32,39)40-33/h13-14,16-17,26-27,39H,12,15,18-21H2,1-11H3/t27-,31+,32+,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUPNXPBDBNEAO-GAONCQJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C12C(=O)C3(C(=O)C(C1(O3)O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)[C@]12C(=O)[C@]3(C(=O)[C@]([C@@]1(O3)O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101098996
Record name (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59014-02-7
Record name (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59014-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxyhyperforin 8,1-hemiacetal
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8-Hydroxyhyperforin 8,1-hemiacetal
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8-Hydroxyhyperforin 8,1-hemiacetal
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8-Hydroxyhyperforin 8,1-hemiacetal
Reactant of Route 5
8-Hydroxyhyperforin 8,1-hemiacetal
Reactant of Route 6
8-Hydroxyhyperforin 8,1-hemiacetal

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